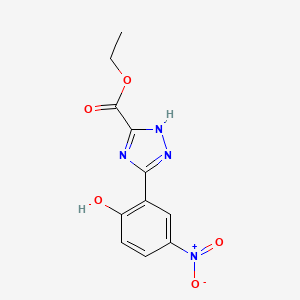

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H10N4O5 |

|---|---|

Molecular Weight |

278.22 g/mol |

IUPAC Name |

ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C11H10N4O5/c1-2-20-11(17)10-12-9(13-14-10)7-5-6(15(18)19)3-4-8(7)16/h3-5,16H,2H2,1H3,(H,12,13,14) |

InChI Key |

DRYJCTMKMNFFNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Using β-Ketoesters and Azides

A high-yielding approach involves the reaction of β-ketoesters with azides under basic conditions. For example, ethyl 4,4-diethoxy-3-oxobutanoate reacts with 3-pyridyl azide in dimethyl sulfoxide (DMSO) at 40–50°C to form ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. This method, adapted for aryl azides, could be extended to synthesize the target compound by substituting the pyridyl group with a 2-hydroxy-5-nitrophenyl moiety.

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base promotes regioselective triazole formation. For instance, DBU facilitates the cycloaddition of β-ketoesters and azides in acetonitrile at 50°C, yielding triazole derivatives with >85% efficiency. Adjusting the solvent to DMSO or dimethylformamide (DMF) enhances reaction rates, though prolonged heating may degrade acid-sensitive functional groups.

Condensation of Thiosemicarbazides

Alternative routes involve condensing thiosemicarbazides with α-ketoesters. For example, ethyl 2-chloroacetoacetate reacts with 4-hydroxythiobenzamide in ethanol at 65–70°C to form ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. While this example pertains to thiazoles, analogous conditions could apply to triazoles by substituting thiosemicarbazide intermediates.

Functionalization of the Phenyl Ring: Nitration and Hydroxylation

Introducing the 2-hydroxy-5-nitro substituents requires precise control over electrophilic aromatic substitution (EAS) reactivity.

Directed Nitration of Pre-Formed Triazole-Phenyl Intermediates

Nitration of ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate using metal nitrates (e.g., Cu(NO₃)₂, NaNO₃) in the presence of acid chlorides (e.g., POCl₃, SOCl₂) and DMF achieves regioselective nitro group insertion. For instance, copper(II) nitrate and POCl₃ in acetonitrile at 25–30°C nitrate the phenyl ring at the para position relative to the hydroxy group, yielding 85–94% product purity. The DMF-POCl₃ complex acts as a nitrating agent, while acetonitrile stabilizes intermediates.

Table 1: Comparative Nitration Conditions and Outcomes

| Nitrating Agent | Acid Chloride | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cu(NO₃)₂ | POCl₃ | Acetonitrile | 25–30°C | 94 | 91 |

| NaNO₃ | POCl₃ | DMF | 0–5°C | 81 | 93 |

| KNO₃ | POCl₃ | DMF | 20–25°C | 82 | 92 |

Hydroxylation via Demethylation

When the hydroxy group is protected as a methoxy group (e.g., ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate), demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C restores the hydroxy functionality. This two-step approach avoids interference between the nitro and hydroxy groups during nitration.

Optimization of Reaction Parameters

Solvent Effects

Temperature Control

Catalytic Additives

-

Copper(II) triflate increases yields in DBU-promoted cycloadditions by facilitating azide activation.

-

Sodium bicarbonate washes post-nitration remove acidic byproducts, enhancing product purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino-substituted triazole derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group and triazole ring play crucial roles in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Calculated based on molecular formula C₁₁H₁₀N₄O₅.

Key Observations :

Hydrogen-Bonding Groups: The hydroxyl (-OH) in the target compound enables hydrogen bonding, influencing crystal packing and solubility compared to non-hydroxylated analogs like 4d .

Synthetic Challenges :

- Cyclization reactions for triazoles with ortho-substituted aromatic groups (e.g., hydroxyl or nitro) may face steric hindrance or side reactions, as seen in failed attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate .

Biological Relevance :

Biological Activity

Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₈N₄O₃

- Molecular Weight : 220.18 g/mol

The presence of the nitrophenyl group and the triazole ring contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays, including DPPH radical scavenging and ABTS assays. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons and neutralize free radicals.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Mechanistic studies suggest that it may exert its effects by modulating the NF-κB signaling pathway, which is crucial in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammation and microbial growth.

- Radical Scavenging : Its ability to scavenge free radicals underlies its antioxidant properties.

- Cell Signaling Modulation : It influences cellular signaling pathways associated with inflammation and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory cell infiltration upon treatment with this compound.

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate, and how are yields optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with nitrophenyl-substituted precursors. A key route involves hydrolyzing ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate using NaOH (30 mmol) in water, followed by acidification with HCl to precipitate the product . Yield optimization relies on:

- Reaction time : Extended stirring (6–8 hours) ensures complete hydrolysis .

- Temperature : Room temperature minimizes side reactions .

- Stoichiometry : A 3:1 molar ratio of NaOH to substrate improves conversion efficiency .

Reported yields range from 87% to 90% under these conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- 1H NMR : Prioritize aromatic proton signals (e.g., δH = 7.95–8.68 ppm for nitrophenyl groups) and ester-linked ethyl groups (δH = 1.39 ppm for CH3, 4.46 ppm for OCH2) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 266 [M+H]+ for intermediates) .

- X-ray crystallography : Resolve steric effects of the hydroxy-nitro-phenyl moiety and triazole ring conformation .

Discrepancies in NMR splitting patterns (e.g., dd vs. t for aromatic protons) may indicate impurities or tautomeric forms .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer:

Contradictions often arise from:

- Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. DMSO) and compare DSC thermograms .

- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria between 1H- and 4H-triazole tautomers .

- Purity : Validate via HPLC (≥98% purity) and elemental analysis (e.g., C: 50.00% theoretical vs. 50.23% observed) .

For example, melting points reported as 134–135°C (decomp.) vs. 167–169°C may reflect differing hydration states or crystalline forms .

Advanced: What strategies are effective for modifying the compound’s structure to enhance biological activity?

Methodological Answer:

- Nitrophenyl group substitution : Replace the 5-nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to improve lipophilicity and target binding .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/HCl) to increase solubility for in vitro assays .

- Heterocyclic hybridization : Attach pyrazole or thiazole rings to exploit synergistic antimicrobial effects observed in analogous compounds .

Biological testing should follow standardized protocols (e.g., MIC assays for antimicrobial activity) .

Advanced: How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Molecular docking : Model interactions between the triazole core and ATP-binding pockets of target kinases (e.g., EGFR) using software like AutoDock .

- In vitro kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition rates at varying concentrations (1–100 µM) .

- SAR studies : Synthesize derivatives with modified phenyl (e.g., 4-chloro vs. 4-fluoro) or triazole substituents and correlate structural changes with IC50 values .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Avoid open flames due to potential nitro group decomposition .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., nitro group para to hydroxyl) prone to nucleophilic attack .

- Solvent modeling : Use COSMO-RS to predict reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) .

- Kinetic studies : Monitor reactions via in situ IR spectroscopy to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.